molecular formula C5H6N2O2 B092374 4-Aminopyridine-2,6(1H,3H)-dione CAS No. 17325-30-3

4-Aminopyridine-2,6(1H,3H)-dione

Cat. No.: B092374
CAS No.: 17325-30-3
M. Wt: 126.11 g/mol
InChI Key: YZJUCSJIJAZADS-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,6(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 4-position and two keto groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-2,6(1H,3H)-dione can be achieved through several methods. One common approach involves the reaction of 4-aminopyridine with phosgene, followed by hydrolysis to yield the desired compound. Another method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-2,6(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by altering neurotransmitter release or inhibiting inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Lacks the keto groups present in 4-Aminopyridine-2,6(1H,3H)-dione.

    2,6-Diaminopyridine: Contains amino groups at the 2 and 6 positions instead of keto groups.

    4-Hydroxypyridine-2,6-dione: Contains hydroxyl groups instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and two keto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

4-amino-3H-pyridine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1H,2,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUCSJIJAZADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301428
Record name 4-Amino-2,6(1H,3H)-pyridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17325-30-3
Record name 4-Amino-2,6(1H,3H)-pyridinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17325-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,6(1H,3H)-pyridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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